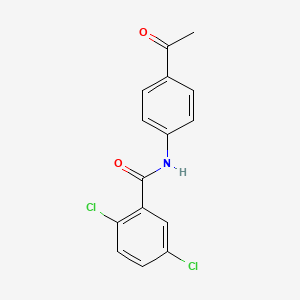![molecular formula C19H28N4O B5558581 2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H28N4O and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.22631153 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds within the diazaspiro[5.5]undecane family, including variants like the specified chemical, have been subjects of synthesis studies aiming at understanding their structural and chemical behaviors. Innovations in intramolecular spirocyclization techniques have enabled the construction of diverse 3,9-diazaspiro[5.5]undecane derivatives, underscoring their significance in organic synthesis and drug discovery processes. The methodologies applied often involve the use of catalyst-free synthesis or microwave-assisted solid-phase synthesis to generate these compounds efficiently and with high selectivity (Parameswarappa & Pigge, 2011), (Macleod et al., 2006).
Biological and Pharmacological Applications
The structural uniqueness of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, lends them to exploration in biological and pharmacological contexts. Their application spans across the development of antihypertensive agents, privileged structures for drug discovery targeting various disorders, and potential antiviral agents. Notably, the synthesis and evaluation of these compounds have shown promising results in areas such as hypertension management and the inhibition of specific receptors implicated in various diseases (Clark et al., 1983), (Blanco‐Ania et al., 2017).
Advanced Drug Discovery and Development
The diazaspiro[5.5]undecane scaffold is being investigated for its utility in the development of new therapeutic agents. The focus has been on harnessing its structural framework for the synthesis of molecules with potential application in treating conditions like pain, obesity, and various cardiovascular disorders. The ability to introduce functional diversity into this scaffold allows for the exploration of a wide range of pharmacological activities and the optimization of drug properties (Jenkins et al., 2009), (García et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c24-18-6-7-19(15-23(18)16-4-1-2-5-16)8-12-22(13-9-19)14-17-20-10-3-11-21-17/h3,10-11,16H,1-2,4-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWYYFFTHBZTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)
![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![N-PHENYL-N-({N'-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5558556.png)
![N'-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B5558559.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)
![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)
